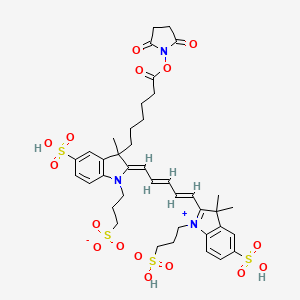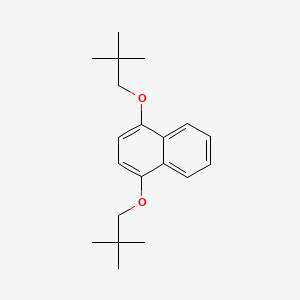
1,4-Bis(2,2-dimethylpropoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dineopentyloxy-naphthalene typically involves the reaction of naphthalene with neopentyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dineopentyloxy-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes .
Scientific Research Applications
1,4-Dineopentyloxy-naphthalene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Dineopentyloxy-naphthalene involves its interaction with molecular targets such as proteins and enzymes. The compound can form complexes with metal ions, which can affect various biochemical pathways . Its effects are mediated through redox reactions and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxynaphthalene: A reduced form of naphthalene with hydroxyl groups.
1,4-Naphthoquinone: An oxidized form of naphthalene with quinone groups.
Uniqueness
1,4-Dineopentyloxy-naphthalene is unique due to its neopentyl groups, which provide steric hindrance and affect its reactivity and solubility. This makes it distinct from other naphthalene derivatives .
Properties
CAS No. |
957761-01-2 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,4-bis(2,2-dimethylpropoxy)naphthalene |
InChI |
InChI=1S/C20H28O2/c1-19(2,3)13-21-17-11-12-18(22-14-20(4,5)6)16-10-8-7-9-15(16)17/h7-12H,13-14H2,1-6H3 |
InChI Key |
HTTAJYXYHYNRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C2=CC=CC=C21)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)
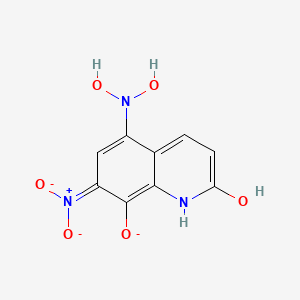
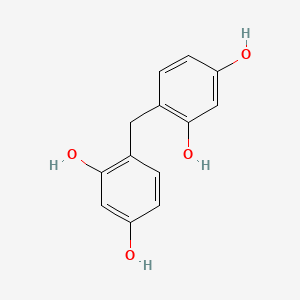

![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
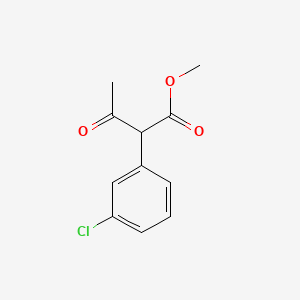
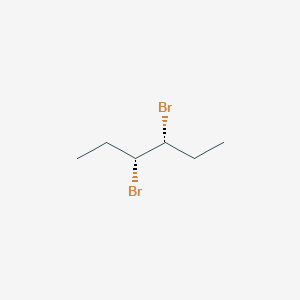
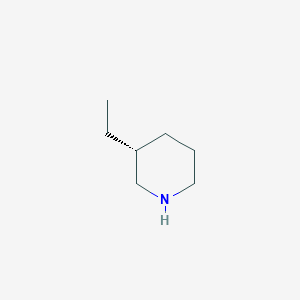
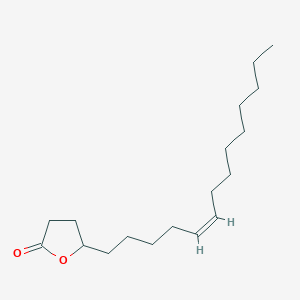
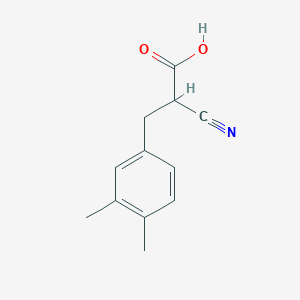
![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
